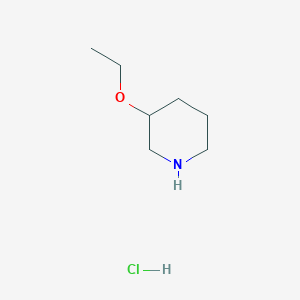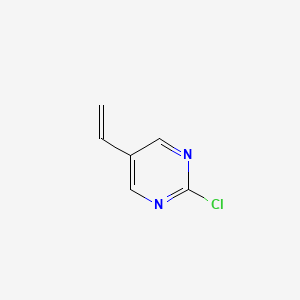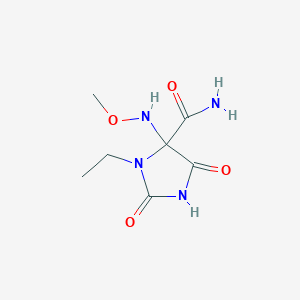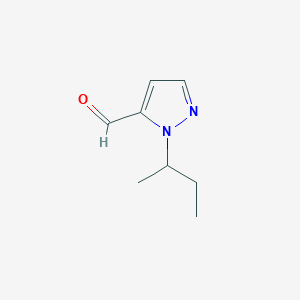
1-(Methylpropyl)pyrazole-5-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
Pyrazole nucleus, which is a part of “1-(Methylpropyl)pyrazole-5-carbaldehyde”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of “1-(Methylpropyl)pyrazole-5-carbaldehyde” consists of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Pyrazole-4-carbaldehyde derivatives have been utilized in the synthesis of potent inhibitors of 5α-reductase and aromatase, which are enzymes involved in steroid metabolism and are targets for the treatment of hormone-dependent diseases (El-Naggar et al., 2020).
- Novel fused pyran derivatives, incorporating imidazopyrazole structures derived from pyrazole-4-carbaldehyde, have shown preliminary in vitro antibacterial, antituberculosis, and antimalarial activity (Kalaria et al., 2014).
- Pyrazole-4-carbaldehyde oximes, synthesized from 1-alkyl-1H-pyrazole-4-carbaldehydes, have been used in the production of nitriles, which are important intermediates in organic synthesis (Attaryan et al., 2012).
Synthesis and Characterization of Novel Compounds
- Research has focused on synthesizing pyrazole-based solid state emissive compounds with applications in materials science, particularly in nonlinear optical properties (Lanke & Sekar, 2016).
- Quinolinyl chalcones containing a pyrazole group have been synthesized, characterized, and evaluated for antimicrobial properties. These compounds are of interest for their potential pharmaceutical applications (Prasath et al., 2015).
Drug Efficacy and Validation
- Novel pyrazole carbaldehyde derivatives have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties, contributing to the field of medicinal chemistry (Thangarasu et al., 2019).
Zukünftige Richtungen
The future directions of “1-(Methylpropyl)pyrazole-5-carbaldehyde” and similar compounds lie in their potential applications in various fields of science. Pyrazoles have been gaining popularity due to their diverse functionality and stereochemical complexity . They are often used as scaffolds in the synthesis of bioactive chemicals, opening up opportunities for new drug discoveries .
Eigenschaften
IUPAC Name |
2-butan-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJASWPVFUDBYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



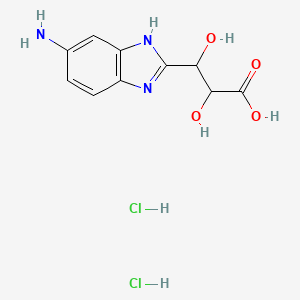
![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)
![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)
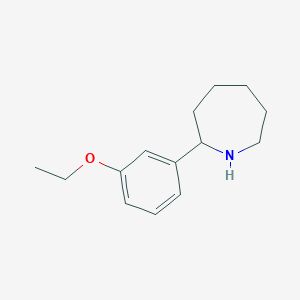
![N-Cyclohexyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1391315.png)
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)
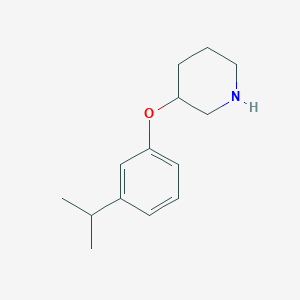
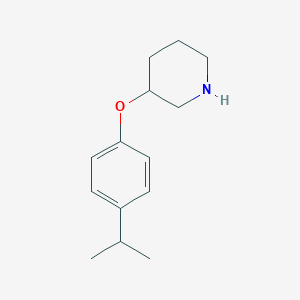
![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)
